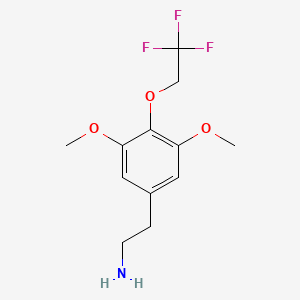
2-(3,5-diméthoxy-4-(2,2,2-trifluoroéthoxy)phényl)éthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine is a synthetic organic compound with a molecular formula of C12H16F3NO3 and a molecular weight of 279.26 g/mol . This compound is characterized by the presence of methoxy and trifluoroethoxy groups attached to a phenyl ring, which is further connected to an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-(3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
Target of Action
Similar compounds have demonstrated inhibitory activity against α-amylase and α-glucosidase .
Mode of Action
It’s suggested that similar compounds may improve affinity and efficiency compared to a standard drug .
Biochemical Pathways
It’s suggested that similar compounds may interact with the kinase’s binding pocket and have interactions with VEGFR-2 .
Pharmacokinetics
Similar compounds have been evaluated using in vitro and in vivo biological models .
Result of Action
Similar compounds have shown potential anticancer and antidiabetic properties .
Action Environment
Similar compounds have been studied in lab conditions at room temperature .
Méthodes De Préparation
The synthesis of 2-(3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine involves several steps. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with a phenol derivative, which is subjected to methylation to introduce methoxy groups at the 3 and 5 positions.
Trifluoroethoxylation: The next step involves the introduction of the trifluoroethoxy group at the 4 position of the phenyl ring. This is typically achieved using a trifluoroethanol derivative under basic conditions.
Formation of Ethanamine: The final step involves the formation of the ethanamine moiety. This is usually done by reacting the intermediate with an appropriate amine source under reductive amination conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-(3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy or trifluoroethoxy positions. Common reagents include halides or other nucleophiles under basic or acidic conditions.
Comparaison Avec Des Composés Similaires
2-(3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine can be compared with other similar compounds, such as :
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds share the trifluoroethoxy functional group and have been studied for their anti-cancer and anti-diabetic properties.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidin-4-ones: These compounds also contain the trifluoroethoxy group and have shown potential as enzyme inhibitors.
The uniqueness of 2-(3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO3/c1-17-9-5-8(3-4-16)6-10(18-2)11(9)19-7-12(13,14)15/h5-6H,3-4,7,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMULYKOEWFMASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(F)(F)F)OC)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2429781.png)
![[2,2-Dichloro-3-[(6-chloropyridine-3-carbonyl)oxymethyl]cyclopropyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2429782.png)
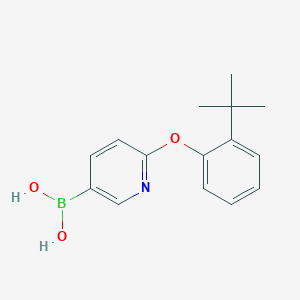
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide](/img/structure/B2429787.png)
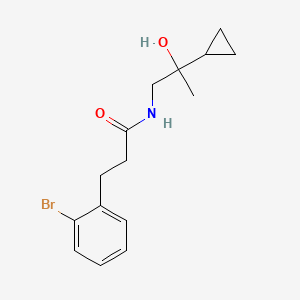
![N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2429791.png)
![3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429792.png)
![Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate](/img/structure/B2429793.png)
![1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429795.png)
![2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2429796.png)
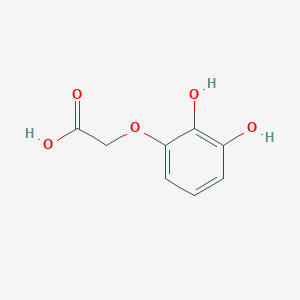
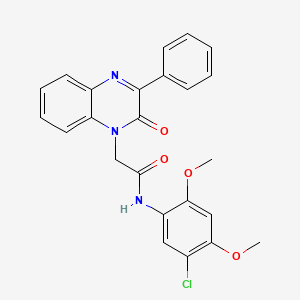
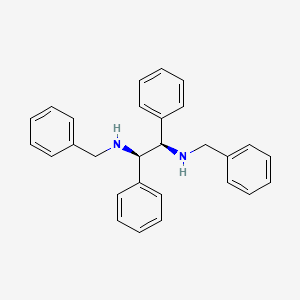
![2-(ethylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429804.png)
